Anticancer agent 74

Cytotoxicity Liver Cancer Lung Cancer

Anticancer agent 74 is a 1H-cyclopenta[b]quinoline derivative that exhibits a uniquely moderate activity profile—significantly higher IC₅₀ in solid tumor lines (≈70 µM) but enhanced potency in MOLT-3 leukemia cells (20.71 µM)—coupled with lower cytotoxicity to normal cells versus doxorubicin. This makes it an ideal reference compound for comparative toxicology, SAR benchmarking, and assay validation. Ensure reproducibility by sourcing this specific chemical tool, not a generic substitute.

Molecular Formula C25H21NO
Molecular Weight 351.4 g/mol
Cat. No. B12407630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 74
Molecular FormulaC25H21NO
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C=CC=C3OCC4=CC=CC=C4)N=C2C1)C5=CC=CC=C5
InChIInChI=1S/C25H21NO/c1-3-9-18(10-4-1)17-27-23-16-8-15-22-25(23)24(19-11-5-2-6-12-19)20-13-7-14-21(20)26-22/h1-6,8-12,15-16H,7,13-14,17H2
InChIKeyKQAQESVCPHPKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 74: A Moderate Cytotoxic Agent with a Distinct Cyclopentaquinoline Scaffold for Preclinical Oncology Research


Anticancer agent 74 is a synthetic small molecule with the chemical formula C₂₅H₂₁NO and a molecular weight of 351.44 g/mol . It belongs to the class of 1H-cyclopenta[b]quinoline derivatives, a structural analog of acridine-based compounds [1]. The compound is characterized by a moderate anticancer profile, exhibiting lower potency but also lower cytotoxicity towards normal cells when compared to the standard chemotherapeutic agent doxorubicin .

Why Anticancer Agent 74 Cannot Be Substituted by Other In-Class Compounds: A Quantitative Rationale for Informed Procurement


The term "moderate anticancer agent" encompasses a wide spectrum of potencies, mechanisms, and safety profiles. Substituting Anticancer agent 74 with another compound, even a structurally related one like doxorubicin or other cyclopentaquinoline derivatives, is not scientifically justifiable without comparative data. As demonstrated below, Anticancer agent 74 has a specific, quantifiable activity profile characterized by a significantly higher IC₅₀ (lower potency) across multiple cancer cell lines compared to doxorubicin . This is coupled with a report of lower cytotoxicity to normal cells , a critical differentiator for researchers investigating therapeutic windows or studying drug resistance mechanisms in vitro. Generic substitution would introduce uncontrolled variables into any experimental system, undermining the reproducibility and validity of research findings.

Quantitative Differentiation of Anticancer Agent 74: A Data-Driven Comparison Against Doxorubicin and Structural Analogs


Potency Profile: Anticancer Agent 74 vs. Doxorubicin in HepG2, A549, and HuCCA-1 Cancer Cell Lines

Anticancer agent 74 exhibits a consistently lower potency across multiple cancer cell lines compared to the standard chemotherapeutic doxorubicin . This is a key differentiator for studies where a moderate cytotoxic effect is preferred over the high potency of doxorubicin. For instance, in HepG2 hepatocellular carcinoma cells, Anticancer agent 74 has an IC₅₀ of 72.27 μM, while doxorubicin's IC₅₀ in the same cell line is reported as 0.23 μg/mL (approximately 0.42 μM) [1]. Similar trends are observed in A549 lung carcinoma cells (70.79 μM vs. 0.38 μg/mL) and HuCCA-1 cholangiocarcinoma cells (70.42 μM vs. 0.35 μg/mL).

Cytotoxicity Liver Cancer Lung Cancer

Differential Cytotoxicity in MOLT-3 Leukemia Cells: An Outlier in the Activity Profile of Anticancer Agent 74

While Anticancer agent 74 shows similar IC₅₀ values (~70 μM) in solid tumor-derived cell lines, it demonstrates a markedly different effect in the MOLT-3 lymphoblastic leukemia cell line. Its IC₅₀ in MOLT-3 cells is 20.71 μM . This is over three-fold more potent than in the other tested cell lines. This suggests a potential for cell-type-specific activity that is not observed with doxorubicin, which was not determined (ND) in the comparator study for this cell line [1]. This unique sensitivity pattern may be of interest to researchers focused on hematological malignancies.

Cytotoxicity Leukemia Cell Panel Screening

Structural Differentiation: The Unique 1H-Cyclopenta[b]quinoline Scaffold of Anticancer Agent 74

Anticancer agent 74 is built on a 2,3-dihydro-1H-cyclopenta[b]quinoline core, a member of the acridine analog family . This core structure is distinct from the tetracyclic anthracycline core of doxorubicin. A 2014 study on a series of sixteen related cyclopentaquinoline derivatives demonstrated that specific structural modifications, such as the addition of a fluorobenzoic moiety, can significantly enhance anticancer activity, with some derivatives achieving IC₅₀ values below 20 μM in A549 cells [1]. This positions Anticancer agent 74 within a chemically tractable scaffold class where structure-activity relationships (SAR) are actively being explored. Its procurement is thus justified for SAR studies aimed at optimizing the potency and selectivity of this chemical series.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Selectivity and Safety Profile: A Comparative Assessment of Cytotoxicity in Normal Cells

A key differentiating factor reported for Anticancer agent 74 is its lower selectivity and cytotoxicity towards normal cells when compared directly to doxorubicin . While the high potency of doxorubicin against cancer cells is well-documented, it is also associated with significant toxicity to non-cancerous cells, as evidenced by an IC₅₀ of approximately 0.7-0.8 μM in MRC-5 normal lung fibroblasts [1]. The vendor-reported lower cytotoxicity of Anticancer agent 74 towards normal cells, despite its moderate potency in cancer cells, suggests a potentially improved safety margin for in vitro applications. This characteristic is crucial for experiments where maintaining normal cell viability is a prerequisite, such as in co-culture models or when studying selective cancer cell killing.

Safety Pharmacology Selectivity Index Toxicity

Validated Research Applications for Anticancer Agent 74 Based on Quantitative Evidence


Comparative Toxicology and Safety Margin Studies

Given the quantitative evidence that Anticancer agent 74 is significantly less potent than doxorubicin in cancer cell lines (e.g., 70-170 fold higher IC₅₀) and is reported to have lower cytotoxicity to normal cells , it is an ideal tool compound for comparative toxicology studies. Researchers can use it alongside doxorubicin to dissect molecular pathways related to cytotoxicity versus general cellular toxicity, and to calculate and compare therapeutic indices in vitro [1].

Mechanism-of-Action Studies in Hematological Malignancies

The enhanced potency of Anticancer agent 74 in the MOLT-3 lymphoblastic leukemia cell line (IC₅₀ = 20.71 μM) compared to solid tumor cell lines (IC₅₀ ≈ 70 μM) suggests a unique, cell-type-specific mechanism of action. This makes the compound a valuable chemical probe for investigating differential drug sensitivity in leukemia versus other cancers, potentially uncovering new therapeutic vulnerabilities in hematological diseases.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

As a member of the 1H-cyclopenta[b]quinoline class, Anticancer agent 74 serves as a validated starting point for SAR studies . Its moderate baseline activity profile provides a clear benchmark against which the potency and selectivity of newly synthesized analogs can be measured. This is supported by prior research showing that structural modifications to this core scaffold can significantly alter anticancer activity [1].

In Vitro Assay Development and Validation

The distinct activity profile of Anticancer agent 74—high IC₅₀ values in most cancer cell lines but a unique sensitivity in MOLT-3 cells—makes it a useful reference compound for developing and validating new cell-based anticancer assays. Its moderate effect serves as a robust control for assay sensitivity and reproducibility, ensuring that experimental systems can reliably detect a range of cytotoxic potencies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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